molecular formula C18H19FN2O3S2 B4591653 N-(4-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(4-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4591653
M. Wt: 394.5 g/mol
InChI Key: HWNBOBXXIDYMOH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.08211298 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Researchers have synthesized and evaluated the biochemical properties of various sulfonamide derivatives, including structures similar to "N-(4-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide", for their potential as inhibitors and sensors. These compounds are explored for their inhibition capabilities towards enzymes or for their binding affinities towards certain biological targets. For example, the synthesis and characterization of sulfonamide derivatives have been investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).

Environmental and Biological Applications

In the environmental and biological science fields, sulfonamide derivatives are used as selective sensors for detecting toxic substances and biologically active compounds. Their high selectivity and sensitivity make them suitable for applications in water sample analysis and potentially in biological systems (Z. Wang et al., 2012).

Anticancer and Antimicrobial Activities

A variety of sulfonamide compounds have been synthesized to evaluate their potential as anticancer and antimicrobial agents. These studies focus on the development of novel compounds that can effectively inhibit the growth of cancer cells or microbes, offering pathways to new therapeutic agents. The structural modification of these compounds plays a significant role in enhancing their biological activities (M. Ghorab et al., 2017).

Molecular Structure and QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding the relationship between the chemical structure of sulfonamide derivatives and their biological activities. These studies aid in the design of more potent and selective compounds by identifying key structural features required for activity. For instance, QSAR models have been developed for anticancer N-acylbenzenesulfonamides, providing insights into the factors influencing their anticancer activity (B. Żołnowska et al., 2015).

Catalysis and Organic Synthesis

Sulfonamide compounds are also explored in the context of catalysis and organic synthesis, where they serve as intermediates or catalysts in various chemical reactions. Their unique chemical properties enable the development of novel synthetic methodologies, which are crucial for the production of complex molecules (Xu Yi et al., 2020).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c1-25-17-9-8-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-14-6-4-13(19)5-7-14/h4-9,12,20H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNBOBXXIDYMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.